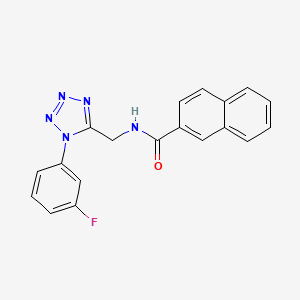
N-(4-Cyanooxan-4-yl)-4-phenylcyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Cyanooxan-4-yl)-4-phenylcyclohexane-1-carboxamide, also known as CX-5461, is a small-molecule inhibitor of RNA polymerase I transcription. It was initially identified as a potential anticancer agent due to its ability to selectively target cancer cells that are dependent on ribosomal DNA (rDNA) transcription for survival. Since then, CX-5461 has been the subject of extensive scientific research, which has provided insights into its synthesis, mechanism of action, biochemical and physiological effects, and potential applications.
Mechanism of Action
N-(4-Cyanooxan-4-yl)-4-phenylcyclohexane-1-carboxamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to the downregulation of ribosome biogenesis and the induction of DNA damage response pathways, which ultimately results in cell death. N-(4-Cyanooxan-4-yl)-4-phenylcyclohexane-1-carboxamide has also been shown to induce the formation of G-quadruplex structures in the rDNA promoter, which may contribute to its selective targeting of cancer cells.
Biochemical and Physiological Effects:
N-(4-Cyanooxan-4-yl)-4-phenylcyclohexane-1-carboxamide has been shown to induce DNA damage response pathways, including the activation of p53 and ATM, which are involved in the regulation of cell cycle progression and apoptosis. It has also been shown to induce the expression of pro-apoptotic genes, such as PUMA and NOXA, and to downregulate the expression of anti-apoptotic genes, such as BCL-2 and MCL-1. N-(4-Cyanooxan-4-yl)-4-phenylcyclohexane-1-carboxamide has been shown to have minimal effects on normal cells, which suggests that it may have a favorable safety profile.
Advantages and Limitations for Lab Experiments
N-(4-Cyanooxan-4-yl)-4-phenylcyclohexane-1-carboxamide has several advantages for lab experiments, including its selectivity for cancer cells, its ability to induce DNA damage response pathways, and its potential as an anticancer agent. However, N-(4-Cyanooxan-4-yl)-4-phenylcyclohexane-1-carboxamide also has several limitations, including its relatively low potency and its potential to induce off-target effects.
Future Directions
There are several future directions for research on N-(4-Cyanooxan-4-yl)-4-phenylcyclohexane-1-carboxamide, including the development of more potent analogs and the identification of biomarkers that can predict response to treatment. Other potential areas of research include the combination of N-(4-Cyanooxan-4-yl)-4-phenylcyclohexane-1-carboxamide with other anticancer agents, the investigation of its effects on tumor microenvironment, and the development of strategies to overcome resistance to treatment. Overall, N-(4-Cyanooxan-4-yl)-4-phenylcyclohexane-1-carboxamide represents a promising candidate for the development of novel anticancer therapies, and further research is needed to fully explore its potential.
Synthesis Methods
N-(4-Cyanooxan-4-yl)-4-phenylcyclohexane-1-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-cyanooxan-4-yl chloride with 4-phenylcyclohexanone, followed by the addition of ammonia and the formation of the corresponding amide. The final product can be obtained through recrystallization and purification steps.
Scientific Research Applications
N-(4-Cyanooxan-4-yl)-4-phenylcyclohexane-1-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively target cancer cells that are dependent on rDNA transcription for survival, which makes it a promising candidate for the treatment of various types of cancer. N-(4-Cyanooxan-4-yl)-4-phenylcyclohexane-1-carboxamide has been shown to be effective in preclinical models of hematological malignancies, including acute myeloid leukemia and multiple myeloma, as well as solid tumors, such as breast cancer and glioblastoma.
properties
IUPAC Name |
N-(4-cyanooxan-4-yl)-4-phenylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c20-14-19(10-12-23-13-11-19)21-18(22)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-5,16-17H,6-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFYFKZNSZZKQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)C(=O)NC3(CCOCC3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyanooxan-4-yl)-4-phenylcyclohexane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-2,2-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2826846.png)
![4-bromo-1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2826849.png)
![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2826850.png)
![Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2826851.png)

![Tert-butyl N-[[8-(but-2-ynoylamino)spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2826853.png)







